2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole
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Overview
Description
2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole is a complex organic compound characterized by the presence of benzodithiaborole groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole typically involves multi-step organic reactions. The process begins with the preparation of the benzodithiaborole moiety, followed by its attachment to the phenyl ring through a sulfanyl linkage. Common reagents used in these reactions include boronic acids, thiols, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The benzodithiaborole groups can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which 2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole exerts its effects involves interactions with molecular targets and pathways. The benzodithiaborole groups can interact with biological molecules, potentially inhibiting or modulating their activity. These interactions are mediated through the compound’s ability to form stable complexes with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodithiaborol-2-ylsulfanyl)phenyl derivatives: These compounds share similar structural features but may differ in their functional groups.
Benzothiazole derivatives: These compounds have a similar core structure but with different heteroatoms and substituents.
Uniqueness
2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole is unique due to the presence of two benzodithiaborole groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
918897-57-1 |
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Molecular Formula |
C18H12B2S6 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[2-(1,3,2-benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole |
InChI |
InChI=1S/C18H12B2S6/c1-2-8-14-13(7-1)21-19(22-14)25-17-11-5-6-12-18(17)26-20-23-15-9-3-4-10-16(15)24-20/h1-12H |
InChI Key |
JSRRKIQIOQNBOS-UHFFFAOYSA-N |
Canonical SMILES |
B1(SC2=CC=CC=C2S1)SC3=CC=CC=C3SB4SC5=CC=CC=C5S4 |
Origin of Product |
United States |
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